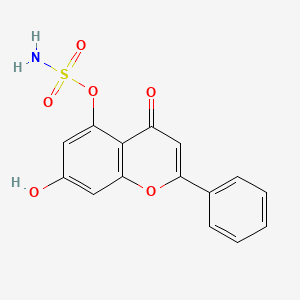

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate

Description

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate is a benzopyran-derived compound featuring a sulfamate (-OSO₂NH₂) group at the 5-position, a phenyl substituent at the 2-position, and hydroxyl and ketone groups at the 7- and 4-positions, respectively.

Propriétés

Numéro CAS |

921201-37-8 |

|---|---|

Formule moléculaire |

C15H11NO6S |

Poids moléculaire |

333.3 g/mol |

Nom IUPAC |

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) sulfamate |

InChI |

InChI=1S/C15H11NO6S/c16-23(19,20)22-14-7-10(17)6-13-15(14)11(18)8-12(21-13)9-4-2-1-3-5-9/h1-8,17H,(H2,16,19,20) |

Clé InChI |

KZXXHRGNXKQJOZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OS(=O)(=O)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate typically involves the reaction of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl with sulfamic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Applications De Recherche Scientifique

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

Mécanisme D'action

The mechanism of action of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Benzopyran Derivatives

(a) [2-Hydroxy-5-(7-hydroxy-5-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl]oxidanesulfonic Acid

- Structure : This compound shares the benzopyran core but substitutes the 5-position with a sulfonic acid (-SO₃H) group and the 2-position with a methoxy (-OCH₃) group.

- Methoxy at the 2-position may enhance metabolic stability compared to the phenyl group in the target compound .

(b) Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Structure : A dimeric benzopyran with carboxylate (-COO⁻) groups and a trimethylene dioxy linker.

- Key Differences: The carboxylate groups confer high water solubility and ionic character, unlike the neutral sulfamate group. Dimeric structure may enable chelation or cooperative binding, unlike the monomeric target compound .

Sulfamate-Containing Compounds

(a) Ammonium Sulfamate (NH₄SO₃NH₂)

- Structure : A simple sulfamate salt without a benzopyran backbone.

- Key Differences :

(b) Sorbitol (E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Properties

| Compound | Core Structure | Key Substituents | Solubility | Potential Applications |

|---|---|---|---|---|

| Target Compound | Benzopyran | 5-Sulfamate, 2-Phenyl | Moderate | Enzyme inhibition, Drug development |

| [2-Hydroxy-5-(...)oxidanesulfonic Acid | Benzopyran | 5-Sulfonic acid, 2-Methoxy | High | Antioxidant, Anti-inflammatory |

| Disodium 5,5′-[(...)carboxylate] | Dimeric Benzopyran | Carboxylate, Dioxy linker | Very High | Metal chelation, Diagnostics |

| Ammonium Sulfamate | Inorganic sulfamate | NH₄⁺ counterion | High | Herbicide, Flame retardant |

| Sorbitol-linked Benzofuran | Benzofuran | Sorbitol ester, Methyl groups | Moderate-High | Pharmaceutical excipient |

Research Findings and Implications

- Sulfamate vs. Sulfonic Acid : The sulfamate group in the target compound may offer better hydrolytic stability than sulfonic acid derivatives, making it suitable for oral drug formulations .

- Phenyl Substitution : The 2-phenyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy or carboxylate derivatives .

- Safety : While ammonium sulfamate is hazardous, the benzopyran core in the target compound may mitigate risks due to reduced volatility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.